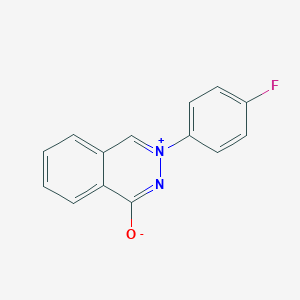

3-(4-Fluorphenyl)phthalazin-3-ium-1-olat

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Neuroprotektive Anwendungen

Die Verbindung hat sich als vielversprechend in der Neuroprotektion erwiesen, was für die Behandlung neurodegenerativer Erkrankungen, ischämischen Schlaganfalls und traumatischer Hirnverletzungen entscheidend ist. Neuartige Triazol-Pyrimidin-Hybride, die die Phthalazin-3-ium-Struktur enthalten, wurden entwickelt und synthetisiert und zeigen signifikante neuroprotektive Eigenschaften. Diese Verbindungen reduzieren die Expression von Stress- und Apoptose-Markern in menschlichen neuronalen Zellen, was auf einen möglichen Wirkmechanismus durch die Inhibition von ER-Stress und den NF-kB-Entzündungspfad hindeutet .

Anti-neuroinflammatorische Eigenschaften

Neben der Neuroprotektion zeigen diese Verbindungen anti-neuroinflammatorische Wirkungen. Sie haben sich als wirksam bei der Hemmung der Produktion von Stickstoffmonoxid (NO) und Tumornekrosefaktor-α (TNF-α) in LPS-stimulierten humanen Mikrogliazellen erwiesen. Dies deutet auf ihre potenzielle Verwendung bei der Kontrolle von Neuroinflammation hin, die ein häufiges pathologisches Merkmal bei verschiedenen neurologischen Störungen ist .

Antikrebs-Potenzial

Phthalazin-3-ium-Derivate wurden auf ihre Antikrebs-Eigenschaften untersucht. Der Strukturmotiv ist Teil einer breiteren Klasse von Verbindungen, die auf Zytotoxizität gegenüber verschiedenen Krebszelllinien getestet wurden. Diese Verbindungen zielen oft auf spezifische biologische Pfade und Enzyme ab, wie z. B. Thymidilat-Synthase und Topoisomerase II, die für die Proliferation von Krebszellen entscheidend sind .

Enzymhemmung

Der Phthalazin-3-ium-Kern ist auch an der Hemmung von Enzymen beteiligt, die wichtige Ziele in der Krebstherapie sind. So wurde beispielsweise gezeigt, dass Hybride, die diesen Kern enthalten, Enzyme wie HDAC und Thymidin-Phosphorylase hemmen, die an der Regulation der Genexpression bzw. der DNA-Replikation beteiligt sind .

PARP-Inhibition zur Krebsbehandlung

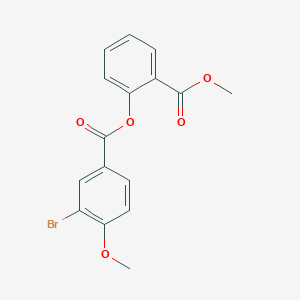

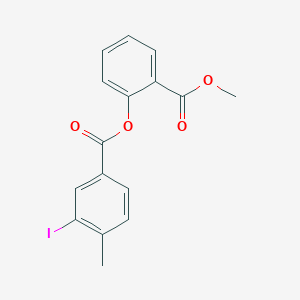

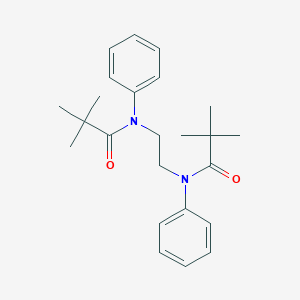

Eine der bekannten Anwendungen von Phthalazin-3-ium-Derivaten ist die PARP-Inhibition. Olaparib ist beispielsweise ein Poly-ADP-Ribose-Polymerase (PARP)-Inhibitor, der zur Behandlung verschiedener Krebsarten eingesetzt wurde. Die Synthese von Olaparib beinhaltet Zwischenprodukte, die die Phthalazin-3-ium-Struktur enthalten .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 3-(4-Fluorophenyl)phthalazin-3-ium-1-olate is the poly ADP ribose polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.

Mode of Action

3-(4-Fluorophenyl)phthalazin-3-ium-1-olate acts as a PARP inhibitor . It binds to PARP enzymes, preventing them from performing their role in the repair of single-strand DNA breaks. By inhibiting the action of PARP, this compound can cause the accumulation of single-strand DNA breaks that eventually lead to double-strand DNA breaks. If these breaks are left unrepaired, it can lead to cell death .

Biochemical Pathways

The inhibition of PARP leads to the accumulation of DNA damage, which in turn can lead to cell death, particularly in cells that are deficient in certain DNA repair pathways. This makes 3-(4-Fluorophenyl)phthalazin-3-ium-1-olate particularly effective against cancer cells that have defects in the BRCA1 or BRCA2 genes, which are involved in the repair of double-strand DNA breaks .

Result of Action

The result of the action of 3-(4-Fluorophenyl)phthalazin-3-ium-1-olate is the induction of cell death in cancer cells. By inhibiting PARP and preventing the repair of DNA damage, this compound can induce cell death in cancer cells, particularly those with defects in certain DNA repair pathways .

Biochemische Analyse

Biochemical Properties

3-(4-Fluorophenyl)phthalazin-3-ium-1-olate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of 3-(4-Fluorophenyl)phthalazin-3-ium-1-olate on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in certain cell lines, thereby affecting cell viability and proliferation . Additionally, it has been observed to modulate the expression of genes involved in cell cycle regulation and metabolic processes.

Molecular Mechanism

At the molecular level, 3-(4-Fluorophenyl)phthalazin-3-ium-1-olate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of 3-(4-Fluorophenyl)phthalazin-3-ium-1-olate in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can affect its efficacy and potency. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression . Additionally, its stability in various experimental conditions has been evaluated to ensure consistent results in biochemical assays.

Dosage Effects in Animal Models

The effects of 3-(4-Fluorophenyl)phthalazin-3-ium-1-olate vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as toxicity and organ damage . Threshold effects have been identified, indicating the optimal dosage range for achieving desired biochemical outcomes without causing significant harm to the organism.

Metabolic Pathways

3-(4-Fluorophenyl)phthalazin-3-ium-1-olate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic flux and metabolite levels . By modulating the activity of these enzymes, it can influence the overall metabolic state of the cell, leading to changes in energy production, biosynthesis, and degradation of biomolecules.

Transport and Distribution

The transport and distribution of 3-(4-Fluorophenyl)phthalazin-3-ium-1-olate within cells and tissues are critical for its biochemical activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of 3-(4-Fluorophenyl)phthalazin-3-ium-1-olate is essential for its function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its activity and interactions with other biomolecules, thereby influencing its overall biochemical effects.

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)phthalazin-3-ium-1-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2O/c15-11-5-7-12(8-6-11)17-9-10-3-1-2-4-13(10)14(18)16-17/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZGUNBSDWAMQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=[N+](N=C2[O-])C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201170509 | |

| Record name | Phthalazinium, 2-(4-fluorophenyl)-3,4-dihydro-4-oxo-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201170509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320422-01-3 | |

| Record name | Phthalazinium, 2-(4-fluorophenyl)-3,4-dihydro-4-oxo-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320422-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalazinium, 2-(4-fluorophenyl)-3,4-dihydro-4-oxo-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201170509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[(2,2-Dimethylpropanoyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B501224.png)

![N-[4-(cyclohexylsulfamoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B501225.png)

![N-cyclohexyl-2-[methyl(propanoylcarbamothioyl)amino]benzamide](/img/structure/B501235.png)

![2-{[(4-methoxyphenyl)acetyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B501238.png)

![2-[benzoyl(methyl)amino]-N-benzylbenzamide](/img/structure/B501239.png)

![N-benzyl-2-[(2,2-dimethylpropanoyl)(methyl)amino]benzamide](/img/structure/B501240.png)

![N-{4-[(allylamino)sulfonyl]phenyl}-4-tert-butylbenzamide](/img/structure/B501241.png)

![N-{4-[(allylamino)sulfonyl]phenyl}-4-fluorobenzamide](/img/structure/B501243.png)